2-Isothiocyanatopropanamide
Overview
Description
2-Isothiocyanatopropanamide is an organic compound characterized by the presence of both an isothiocyanate group (−N=C=S) and an amide group (−CONH2). This compound is part of the broader class of isothiocyanates, which are known for their biological activity and are derived from the hydrolysis of glucosinolates, sulfur-containing compounds found in cruciferous vegetables . Isothiocyanates are widely studied for their potential health benefits, including anticancer, antimicrobial, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Isothiocyanates, such as 2-Isothiocyanatopropanamide, primarily target proteins with sulfur-centered nucleophiles, such as cysteine residues . These targets play a crucial role in various biological processes, including detoxification, inflammation, apoptosis, cell cycle regulation, and epigenetic regulation .
Mode of Action
The mode of action of isothiocyanates involves their interaction with these protein targets. The isothiocyanate group (-N=C=S) in the compound can form covalent bonds with the sulfur atom in the cysteine residues of proteins . This interaction can lead to changes in the protein’s function, potentially altering cellular processes and signaling pathways .
Biochemical Pathways
Isothiocyanates affect several biochemical pathways. They are known to exert their effects through a variety of distinct but interconnected signaling pathways important for inhibiting carcinogenesis . These include pathways involved in detoxification, inflammation, apoptosis, cell cycle regulation, and epigenetic regulation
Pharmacokinetics
The pharmacokinetics of drugs can significantly impact their bioavailability and therapeutic efficacy
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the variety of biochemical pathways it can influence. For instance, isothiocyanates are thought to be responsible for the chemoprotective actions conferred by higher cruciferous vegetable intake . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other compounds, pH, temperature, and the specific biological environment in which the compound is present
Biochemical Analysis
Biochemical Properties
2-Isothiocyanatopropanamide is known to participate in various biochemical reactions .
Cellular Effects
The effects of this compound on cells are diverse and complex. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms through which this compound exerts these effects are still being explored.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that is still being studied . This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Isothiocyanatopropanamide can be synthesized through several methods:
Tosyl Chloride Mediated Decomposition: This method involves the decomposition of dithiocarbamate salts generated in situ by treatment of amines with carbon disulfide and triethylamine.
Replacement Reaction: This method uses phenyl isothiocyanate and the corresponding amines, with the amino group linked to tertiary or secondary carbon, in dimethylbenzene as the solvent.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the one-pot process due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, solvent, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Isothiocyanatopropanamide undergoes several types of chemical reactions:
Nucleophilic Substitution: Nucleophiles attack the carbon atom in the isothiocyanate group, leading to the formation of thioureas and other derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous conditions with mild heating.
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols, often in the presence of a base such as triethylamine.
Major Products
Hydrolysis: Produces amines and carbon dioxide.
Nucleophilic Substitution: Produces thioureas and other derivatives depending on the nucleophile used.
Scientific Research Applications
2-Isothiocyanatopropanamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Allyl Isothiocyanate: Known for its presence in mustard oil and its antimicrobial properties.
Phenethyl Isothiocyanate: Found in watercress and studied for its anticancer effects.
Sulforaphane: Derived from broccoli, known for its chemoprotective properties.
Uniqueness
2-Isothiocyanatopropanamide is unique due to its dual functional groups, which allow it to participate in a wider range of chemical reactions compared to other isothiocyanates. Its combination of isothiocyanate and amide groups makes it a versatile compound in both synthetic and biological applications.
Properties
IUPAC Name |
2-isothiocyanatopropanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS/c1-3(4(5)7)6-2-8/h3H,1H3,(H2,5,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGCFFIVBPNJER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N=C=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1153972-91-8 | |
Record name | 2-isothiocyanatopropanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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